Enzymatic Inhibition Potency of the Carboxylic Acid Analog as a Proxy for the Methyl Ester Prodrug or Synthetic Intermediate
While direct biological activity data for methyl 3-cyano-4-(2-fluorophenoxy)benzoate (CAS 1210401-58-3) is not publicly available, its direct hydrolyzed derivative, 3-cyano-4-(2-fluorophenoxy)benzoic acid, demonstrates quantifiable enzyme inhibition with an IC₅₀ of 159 nM against recombinant human myeloperoxidase (MPO) in an aminophenyl fluorescein-based assay conducted in the presence of 120 mM NaCl [1]. The methyl ester serves as a prodrug or protected synthetic intermediate that can be hydrolyzed in vitro or in vivo to yield the active carboxylic acid species. This potency positions the 3-cyano-4-(2-fluorophenoxy) pharmacophore as a viable scaffold for MPO inhibition studies, distinguishing it from non-fluorinated phenoxybenzoate analogs lacking both the fluorine and cyano substituents.
| Evidence Dimension | Enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 159 nM (carboxylic acid analog) |
| Comparator Or Baseline | Non-fluorinated, cyano-absent phenoxybenzoates (activity not reported / presumed inactive) |
| Quantified Difference | Inference: The 2-fluorophenoxy and 3-cyano substitution pattern confers nanomolar MPO inhibitory activity |
| Conditions | Recombinant human MPO; 120 mM NaCl; aminophenyl fluorescein-based assay; 10 min incubation |
Why This Matters
Procurement of this methyl ester enables access to a pharmacophore with demonstrated nanomolar MPO inhibitory activity upon hydrolysis.
- [1] BindingDB. BDBM50554044 (CHEMBL4792720): 3-Cyano-4-(2-fluorophenoxy)benzoic acid. IC₅₀ = 159 nM against recombinant human myeloperoxidase (MPO). Accessed 2025. View Source
